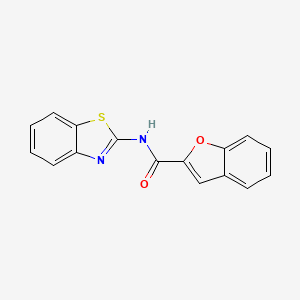

N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide and related derivatives involves cyclocondensation reactions, condensation with various substituted aromatic aldehydes, and reactions with thioglycolic acid in specific solvents such as DMF or ethanol. These processes yield a series of derivatives characterized by their structural features, confirmed through analytical techniques like IR, ^1H NMR, ^13C NMR, and mass spectrometry (Idrees et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are central to analyzing the molecular structure of these compounds. Specific studies detail the conformational features of benzothiazole derivatives, highlighting the importance of hydrogen bonding, π-π stacking interactions, and the orientation of functional groups in defining their structural integrity (Ćaleta et al., 2008).

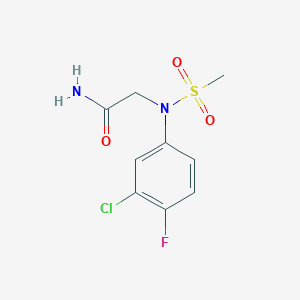

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is explored through various reactions, including electrophilic substitution, reaction with carboxylic anhydrides, and tranamidation processes. These reactions extend the functional versatility of the benzothiazole core, allowing for the synthesis of a wide array of derivatives with differing chemical properties (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The structural analysis often involves studying the compound's behavior in different solvents, crystalline forms, and under varying conditions to ascertain its stability and reactivity profile.

Chemical Properties Analysis

This compound derivatives exhibit a range of chemical properties, including antibacterial, antifungal, and fluorescent behaviors. These properties are influenced by the compound's molecular structure, particularly the presence of specific functional groups and the overall conformation of the molecule. Studies have shown that derivatives of this compound can serve as effective antimicrobial agents and fluorescent probes, depending on their specific chemical modifications (Obasi et al., 2017).

Aplicaciones Científicas De Investigación

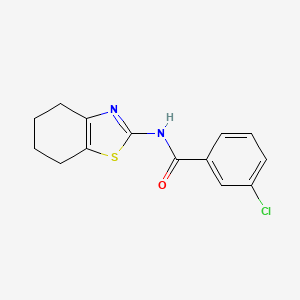

Synthesis and Diuretic Activity

- Compounds similar to N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide, specifically N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, have been synthesized and evaluated for diuretic activity. One such compound demonstrated promising results in this regard (Yar & Ansari, 2009).

Antimicrobial Activity

- A series of benzothiazol derivatives, including those related to this compound, have been synthesized and shown to exhibit significant antimicrobial activity against various pathogenic microorganisms (Idrees et al., 2019).

- Additionally, other related compounds have demonstrated potent antimicrobial effects against both bacterial and fungal species, indicating a potential for developing new antimicrobial agents (Incerti et al., 2017).

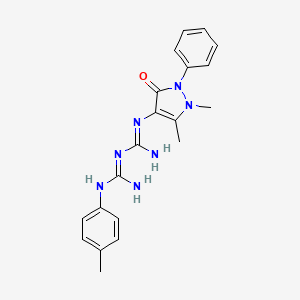

Anticancer Properties

- Some derivatives of this compound have been found to have significant antitumor effects. These findings suggest the potential for developing new anticancer agents based on this chemical structure (Ostapiuk et al., 2017).

Fluorescent Probes

- Novel derivatives of benzothiazol have been synthesized for use as fluorescent probes. These compounds demonstrate fluorescence in solution and are promising for applications requiring fluorescence-based detection (Bodke et al., 2013).

Chemosensors

- Benzothiazole derivatives, including those structurally related to this compound, have been developed as chemosensors for cyanide anions, demonstrating potential utility in chemical detection and environmental monitoring (Wang et al., 2015).

Selective Ligands for Sigma Receptors

- Compounds structurally similar to this compound have been synthesized as selective ligands for sigma receptors, showing high affinity and selectivity, indicating potential for development in pharmacological research (Marriott et al., 2012).

Mecanismo De Acción

Target of Action

N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, also known as N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis , suggesting that this bacterium could be a primary target .

Mode of Action

tuberculosis . The compound’s interaction with its target could result in changes that inhibit the bacterium’s growth and proliferation .

Biochemical Pathways

While the specific biochemical pathways affected by N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide are not fully known, it is likely that the compound interferes with essential processes in M. tuberculosis. This interference could disrupt the bacterium’s ability to grow and proliferate, leading to its eventual death .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles . These properties could impact the compound’s bioavailability and its ability to reach its target in the body .

Result of Action

The result of N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide’s action is the inhibition of M. tuberculosis growth and proliferation . This could lead to the death of the bacterium, effectively treating tuberculosis infections .

Direcciones Futuras

The future directions for the study of “N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could serve as potential lead compounds for the development of new drugs .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2S/c19-15(13-9-10-5-1-3-7-12(10)20-13)18-16-17-11-6-2-4-8-14(11)21-16/h1-9H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQYADKCQKVZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

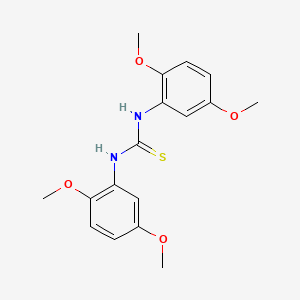

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)

![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)

![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)

![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)

![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)

![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)